molecular formula C13H24N2O5S B15285189 (R)-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

(R)-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid

Cat. No.: B15285189
M. Wt: 320.41 g/mol
InChI Key: WEPNIRGLDPHOEJ-SECBINFHSA-N
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Description

®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid is a complex organic compound with a unique structure that includes an acetamidothio group, a tert-butoxycarbonyl group, and a methylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method involves the use of flow microreactor systems, which provide a more efficient and sustainable approach compared to traditional batch processes . The reaction conditions often include specific catalysts and reagents to facilitate the desired transformations.

Industrial Production Methods: Industrial production of this compound may involve scaling up the synthetic routes used in laboratory settings. The use of flow microreactor systems can be advantageous in industrial production due to their efficiency and scalability . Additionally, the choice of reagents and catalysts can be optimized to reduce costs and improve yields.

Chemical Reactions Analysis

Types of Reactions: ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions. The presence of different functional groups in the compound allows for a wide range of reactivity.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired transformation, but they often involve specific temperatures, solvents, and catalysts to achieve optimal results.

Major Products Formed: The major products formed from the reactions of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can result in the replacement of specific functional groups with new ones.

Scientific Research Applications

®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid has a wide range of applications in scientific research. In chemistry, it can be used as a building block for the synthesis of more complex molecules. In biology, it may be studied for its potential interactions with biological molecules and its effects on biological systems. In medicine, this compound could be investigated for its potential therapeutic properties, such as its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid involves its interactions with specific molecular targets and pathways. The acetamidothio group, tert-butoxycarbonyl group, and methylamino group each contribute to the compound’s overall reactivity and ability to interact with other molecules. These interactions can lead to various biological and chemical effects, depending on the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds: Similar compounds to ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid include other molecules with acetamidothio, tert-butoxycarbonyl, and methylamino groups. Examples include tert-butyl esters and other amino acid derivatives .

Uniqueness: The uniqueness of ®-3-(Acetamidothio)-2-((tert-butoxycarbonyl)(methyl)amino)-3-methylbutanoic acid lies in its specific combination of functional groups and its potential applications in various fields. The presence of the acetamidothio group, in particular, may confer unique reactivity and interactions compared to other similar compounds.

Properties

Molecular Formula

C13H24N2O5S

Molecular Weight

320.41 g/mol

IUPAC Name

(2R)-3-acetamidosulfanyl-3-methyl-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid

InChI

InChI=1S/C13H24N2O5S/c1-8(16)14-21-13(5,6)9(10(17)18)15(7)11(19)20-12(2,3)4/h9H,1-7H3,(H,14,16)(H,17,18)/t9-/m1/s1

InChI Key

WEPNIRGLDPHOEJ-SECBINFHSA-N

Isomeric SMILES

CC(=O)NSC(C)(C)[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C

Canonical SMILES

CC(=O)NSC(C)(C)C(C(=O)O)N(C)C(=O)OC(C)(C)C

Origin of Product

United States

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